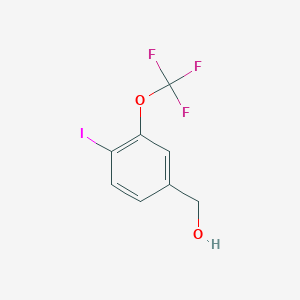
(4-Iodo-3-(trifluoromethoxy)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-3-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6F3IO2 It is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a benzyl alcohol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(trifluoromethoxy)benzyl alcohol typically involves the iodination of a precursor compound, followed by the introduction of the trifluoromethoxy group and the benzyl alcohol moiety. One common method involves the use of 4-iodobenzotrifluoride as a starting material. This compound can be synthesized through the iodination of 4-trifluoromethylbenzene using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production methods for 4-Iodo-3-(trifluoromethoxy)benzyl alcohol are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory-scale preparations, with optimizations for larger-scale production.
化学反应分析
Types of Reactions
4-Iodo-3-(trifluoromethoxy)benzyl alcohol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding benzyl alcohol derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 4-Iodo-3-(trifluoromethoxy)benzaldehyde or 4-Iodo-3-(trifluoromethoxy)benzoic acid.
Reduction: 4-Iodo-3-(trifluoromethoxy)benzyl alcohol derivatives.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
科学研究应用
4-Iodo-3-(trifluoromethoxy)benzyl alcohol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Iodo-3-(trifluoromethoxy)benzyl alcohol depends on its specific application. In general, the compound can interact with various molecular targets and pathways due to the presence of the iodine atom and the trifluoromethoxy group. These interactions can lead to changes in the chemical and biological properties of the compound, making it useful for various applications.
相似化合物的比较
Similar Compounds
4-Iodobenzotrifluoride: Similar in structure but lacks the benzyl alcohol moiety.
4-(Trifluoromethoxy)benzyl alcohol: Similar in structure but lacks the iodine atom.
Uniqueness
4-Iodo-3-(trifluoromethoxy)benzyl alcohol is unique due to the combination of the iodine atom, trifluoromethoxy group, and benzyl alcohol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H6F3IO2 |
|---|---|
分子量 |
318.03 g/mol |
IUPAC 名称 |
[4-iodo-3-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H6F3IO2/c9-8(10,11)14-7-3-5(4-13)1-2-6(7)12/h1-3,13H,4H2 |
InChI 键 |
PXWNOEWNNWLKOB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CO)OC(F)(F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


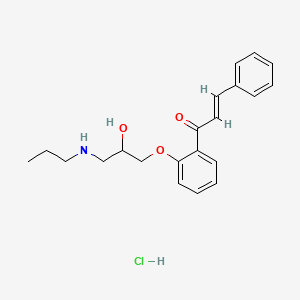
![1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate](/img/structure/B13429859.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13429860.png)
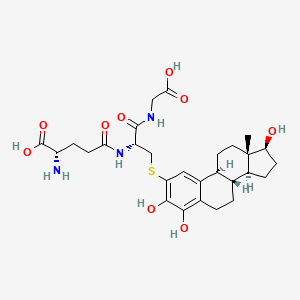
![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)
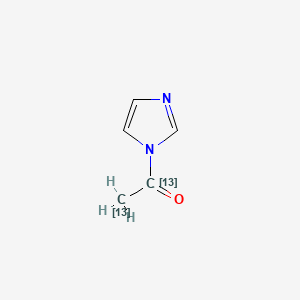
![23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl 2-Fluoro-alpha-methyl[1,1'-biphenyl]-4-acetate](/img/structure/B13429889.png)
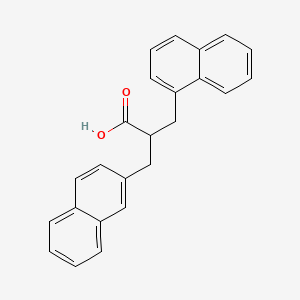
![2-Methanesulfonyl-6-azaspiro[3.4]octane](/img/structure/B13429896.png)
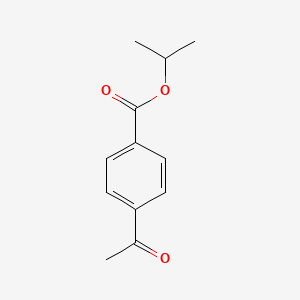
![4-(Difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13429913.png)
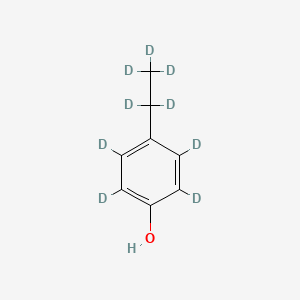
![1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429920.png)
![5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13429929.png)
